molecular formula C8H8O3S B1270064 2-(5-Acetylthiophen-3-yl)acetic acid CAS No. 41908-06-9

2-(5-Acetylthiophen-3-yl)acetic acid

Cat. No. B1270064
CAS RN: 41908-06-9
M. Wt: 184.21 g/mol
InChI Key: MJVYNWQVFSTJEY-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-3-yl)acetic acid is an organic compound with the molecular formula C8H8O3S . It is used for research purposes.


Synthesis Analysis

The synthesis process of 2-thiopheneacetic acid, a compound structurally similar to 2-(5-Acetylthiophen-3-yl)acetic acid, has been described in a patent . The process involves the reaction of thiophene with formaldehyde and hydrochloric acid gas to produce 2-chloromethyl thiophene. This intermediate then reacts with trimethylsilyl cyanide to generate 2-thiophene acetonitrile, which is converted to thiopheneacetic acid under alkaline conditions .


Molecular Structure Analysis

The molecular structure of 2-(5-Acetylthiophen-3-yl)acetic acid consists of a thiophene ring substituted at the 5-position with an acetyl group and at the 3-position with an acetic acid group .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as 2-(5-Acetylthiophen-3-yl)acetic acid, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and alloys from corrosion, which is a major issue in industries such as oil and gas, water treatment, and construction .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and transistors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor and can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing the vapor, and use the substance only in a well-ventilated area .

properties

IUPAC Name

2-(5-acetylthiophen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-5(9)7-2-6(4-12-7)3-8(10)11/h2,4H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVYNWQVFSTJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362851
Record name 2-(5-acetylthiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Acetylthiophen-3-yl)acetic acid

CAS RN

41908-06-9
Record name 2-(5-acetylthiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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